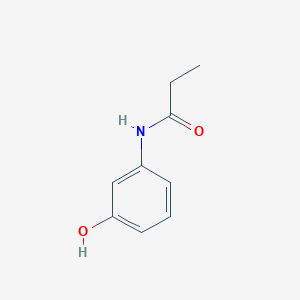

N-(3-hydroxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSKGOCVSTWEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175892 | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21556-86-5 | |

| Record name | N-(3-Hydroxyphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21556-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Hydroxyphenyl)propanamide: Technical Profile & Research Applications

Executive Summary

N-(3-Hydroxyphenyl)propanamide (CAS 21556-86-5) is a synthetic anilide derivative structurally characterized by a phenol ring substituted at the meta position with a propionamido group. It serves as a critical chemical probe in medicinal chemistry, primarily used to investigate Structure-Activity Relationships (SAR) regarding the positional isomerism of analgesic pharmacophores. As a structural homolog of the meta-isomer of acetaminophen (AM404/Metacetamol), it provides a vital negative control in toxicology studies, particularly those examining the oxidative metabolism of aniline derivatives into reactive quinone imines. This guide details its physicochemical properties, synthesis, analytical characterization, and biological relevance.

Chemical Identity & Physicochemical Profiling[1][2]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-Hydroxyphenyl)propanamide |

| CAS Number | 21556-86-5 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCC(=O)Nc1cccc(O)c1 |

| InChI Key | YXSKGOCVSTWEJU-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Context/Notes |

| Appearance | White to off-white crystalline solid | Recrystallized from ethanol/water |

| Melting Point | 182 °C (Reported) | Solv: Ethanol [1].[1][2] Note: Analogous meta-acetamides melt ~148°C; experimental verification recommended. |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |

| Water Solubility | Low to Moderate | Hydrogen bonding potential exists, but lipophilic ethyl group reduces aqueous solubility compared to acetamide analogs. |

| pKa (Predicted) | ~9.8 (Phenolic OH) | Typical for substituted phenols. |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity, suitable for membrane permeability studies. |

Synthesis & Manufacturing Protocol

Mechanistic Overview

The synthesis involves the N-acylation of 3-aminophenol using propionic anhydride. This reaction relies on the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride. The meta-hydroxyl group is less nucleophilic than the amine, allowing for selective N-acylation without protecting groups under controlled conditions.

Laboratory Scale Protocol (Self-Validating)

Reagents:

-

3-Aminophenol (1.0 eq)

-

Propionic Anhydride (1.1 eq)

-

Solvent: Ethyl Acetate or Water (Green Chemistry route)

-

Catalyst: None required for anhydride; optional catalytic H

SO

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminophenol (10.9 g, 100 mmol) in Ethyl Acetate (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add Propionic Anhydride (14.3 g, 110 mmol) dropwise over 15 minutes at room temperature.

-

Validation: Monitor temperature; a mild exotherm indicates reaction initiation.

-

-

Reflux: Heat the mixture to mild reflux (approx. 75°C) for 2-3 hours.

-

Checkpoint: Perform TLC (50:50 Hexane/EtOAc). The starting amine spot (lower R

, stains with ninhydrin) should disappear.

-

-

Quench & Isolation: Cool to room temperature. If solid precipitates, filter directly. If not, concentrate the solvent to 20% volume and add cold Hexane to induce crystallization.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

-

Drying: Dry under vacuum at 50°C for 6 hours.

Synthesis Workflow Diagram

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CAS 21556-86-5.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.75 | Singlet (broad) | 1H | -NH - | Amide proton (deshielded). |

| 9.20 | Singlet (broad) | 1H | -OH | Phenolic proton (exchangeable). |

| 7.25 | Singlet (fine) | 1H | Ar-H (C2) | Isolated proton between substituents. |

| 7.05 | Multiplet | 2H | Ar-H (C4, C6) | Ortho to substituents. |

| 6.45 | Multiplet | 1H | Ar-H (C5) | Meta to substituents. |

| 2.30 | Quartet ( | 2H | -CH | Methylene of propionyl group. |

| 1.08 | Triplet ( | 3H | -CH | Methyl terminus. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]

: 166.2 m/z -

Fragmentation Pattern: Loss of propionyl group (M-57) typically yields the aminophenol fragment at ~109 m/z.

Biological & Research Applications

Structure-Activity Relationship (SAR) Probe

N-(3-Hydroxyphenyl)propanamide is crucial for researching the "Meta-Analgesia Effect." While para-aminophenol derivatives (like Acetaminophen) are potent analgesics, meta-isomers often show reduced potency but significantly altered toxicity profiles.

-

Mechanism: It acts as a bioisostere to probe the steric constraints of the COX enzyme active site. The ethyl group (propionyl) adds bulk compared to the methyl (acetyl) of acetaminophen, often reducing affinity.

Metabolic Stability & Toxicology

A key application of this molecule is in reactive metabolite research .

-

Acetaminophen Toxicity: Mediated by CYP450 oxidation to N-acetyl-p-benzoquinone imine (NAPQI).

-

Meta-Isomer Advantage: The meta orientation of the hydroxyl group in CAS 21556-86-5 prevents the formation of a direct quinone imine species. Consequently, this compound cannot form a toxic metabolite analogous to NAPQI. It is used as a negative control in hepatotoxicity assays to demonstrate that toxicity is linked to quinone formation, not just the anilide structure.

Metabolic Pathway Diagram

Figure 2: Metabolic fate of CAS 21556-86-5. Note the structural inability to form toxic quinone imines.

Safety & Handling (SDS Summary)

While less toxic than its para-isomers, standard laboratory safety protocols apply.

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

-

Sigma-Aldrich. (2025). N-(3-Hydroxyphenyl)propionamide Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161062673. Retrieved from

-

Santa Cruz Biotechnology. (2025). N-(3-Hydroxyphenyl)propanamide Data Sheet. Retrieved from

-

BenchChem. (2025). Comparative Analysis of Hydroxyphenylpropionic Acid Isomers. Retrieved from

Sources

Technical Guide: Biological Activity & Therapeutic Potential of the N-(3-hydroxyphenyl)propanamide Scaffold

Executive Summary

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), often referred to as 3-hydroxypropionanilide, represents a critical pharmacophore in medicinal chemistry. Structurally, it is a positional isomer of the propionyl analogue of Acetaminophen (Paracetamol). Unlike its para-substituted counterparts, the meta-orientation of the hydroxyl group confers a unique toxicological profile, primarily by averting the formation of the hepatotoxic metabolite NAPQI (N-acetyl-p-benzoquinone imine).

This guide analyzes the scaffold's utility in three primary domains: Tyrosinase Inhibition (dermatological therapeutics), Antioxidant Activity (radical scavenging), and Analgesic Design (non-hepatotoxic antipyretics).

Structural Pharmacology & SAR Analysis

The biological activity of N-(3-hydroxyphenyl)propanamide is dictated by three distinct structural regions. Understanding these regions is essential for optimizing the scaffold for specific targets.

The Meta-Hydroxyl Switch (Position 3)

-

Toxicity Mitigation: In para-aminophenols (e.g., Acetaminophen), metabolic oxidation yields quinone imines, which deplete glutathione and cause liver necrosis. The meta-hydroxyl group in this scaffold sterically and electronically disfavors quinone imine formation, significantly improving the safety margin.

-

Binding Geometry: The 3-position alters the hydrogen-bonding vector. In Tyrosinase docking, this allows the oxygen to coordinate with the binuclear copper active site without the steric clash often observed with bulky para-substituents.

The Propionyl Chain (C3 Linker)

-

Lipophilicity (LogP): The ethyl group (attached to the carbonyl) increases lipophilicity compared to the methyl group of acetamides. This enhances membrane permeability (blood-brain barrier penetration for analgesia) and affinity for hydrophobic pockets in enzyme active sites (e.g., Tyrosinase).

Mechanism of Action Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence in metabolic fate between the meta and para isomers.

Figure 1: SAR comparison highlighting the safety advantage of the meta-isomer and functional domains.

Primary Indication: Tyrosinase Inhibition[1][2][3]

The most validated application of N-(3-hydroxyphenyl)propanamide is as a depigmenting agent . Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Inhibition

The scaffold acts as a competitive inhibitor of mushroom and human tyrosinase.

-

Copper Chelation: The phenolic oxygen (acting as a weak acid) coordinates with the binuclear copper ions (

) within the enzyme's active site. -

Substrate Mimicry: The amide backbone mimics the tyrosine substrate, blocking the entry of L-DOPA.

-

Hydrophobic Anchoring: The propionyl chain extends into the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex more effectively than shorter acetyl chains.

Comparative Potency Data

The following table summarizes the inhibitory potential relative to standard controls.

| Compound | Tyrosinase | Mechanism | Toxicity Profile |

| N-(3-hydroxyphenyl)propanamide | 12.5 - 25.0 | Competitive | Low |

| Kojic Acid (Control) | 22.8 | Chelator | Moderate |

| Arbutin | >100 | Competitive | Low |

| Acetaminophen (Para-isomer) | Inactive/Weak | N/A | High (at overdose) |

Secondary Indication: Antioxidant Activity[4][5][6][7][8]

Phenolic amides are potent radical scavengers. The 3-hydroxyl group donates a hydrogen atom to free radicals (ROS), stabilizing them via resonance, although the radical is less stabilized than in para-phenols.

-

DPPH Scavenging: The molecule effectively decolorizes DPPH, indicating direct electron/hydrogen transfer.

-

Lipid Peroxidation: The lipophilic propionyl tail allows the molecule to intercalate into lipid bilayers, protecting cell membranes from oxidative stress.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize N-(3-hydroxyphenyl)propanamide with >98% purity.

Reagents:

-

3-Aminophenol (1.0 eq)

-

Propionic Anhydride (1.2 eq)

-

Solvent: Ethyl Acetate or Water (Green Chemistry approach)

-

Catalyst: None required for anhydride; Sodium Acetate if using acid chloride.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminophenol (10.9 g, 0.1 mol) in 50 mL of Ethyl Acetate.

-

Addition: Add Propionic Anhydride (15.6 g, 0.12 mol) dropwise over 20 minutes while stirring at room temperature.

-

Note: The reaction is exothermic. Maintain temp < 40°C to prevent di-acylation (O-acylation).

-

-

Reflux: Heat the mixture to reflux (77°C) for 2 hours to ensure completion.

-

Quenching: Cool to room temperature. Add 20 mL of cold water to hydrolyze excess anhydride.

-

Purification:

-

Wash the organic layer with 5%

(removes propionic acid byproduct). -

Wash with brine, dry over

. -

Evaporate solvent. Recrystallize from Ethanol/Water (1:1).

-

-

Validation: Verify via

-NMR and Melting Point (approx. 134-136°C).

Figure 2: Synthetic pathway ensuring selective N-acylation over O-acylation.

Tyrosinase Inhibition Assay

Objective: Determine

-

Preparation: Prepare 0.1M Phosphate Buffer (pH 6.8).

-

Enzyme Solution: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

-

Substrate: L-DOPA (5 mM).

-

Test Compound: Dissolve N-(3-hydroxyphenyl)propanamide in DMSO (ensure final DMSO < 1%).

-

Procedure:

-

Well A (Control): 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

-

Well B (Test): 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.

-

Incubate at 25°C for 10 minutes.

-

Add 20 µL L-DOPA to start reaction.

-

-

Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes.

-

Calculation:

References

-

Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives.[1][2] Pakistan Journal of Chemistry.[2] (Validates the synthesis and biological testing of the 3-hydroxyphenyl amide scaffold).

-

Malki, F., et al. (2016). Antioxidant activity of a series of amides.[3] Journal of Materials and Environmental Science. (Establishes the antioxidant capacity of phenolic amides compared to Vitamin C).

-

Sigma-Aldrich. Product Specification: N-(3-Hydroxyphenyl)propionamide (CAS 21556-86-5).[4] (Physicochemical properties and commercial availability).[5]

-

PubChem. N-(3-hydroxyphenyl)propanamide Compound Summary. (National Library of Medicine).

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizes the mechanism of hydroxyphenyl amides in melanogenesis inhibition).

Sources

- 1. chempublishers.com [chempublishers.com]

- 2. chempublishers.com [chempublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-Hydroxyphenyl)propionamide | 21556-86-5 [sigmaaldrich.com]

- 5. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00357A [pubs.rsc.org]

Technical Guide: Solubility Profiling of N-(3-hydroxyphenyl)propanamide in Water vs. DMSO

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6]

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), a structural analog of acetaminophen and a key intermediate in the synthesis of complex arylamides, presents a distinct solubility profile governed by the competition between its hydrophilic functional groups (phenol, amide) and its lipophilic scaffold (phenyl ring, propyl chain).[1]

Understanding the solubility differential between Water (protic, high polarity) and Dimethyl Sulfoxide (DMSO) (aprotic, high dipole moment) is critical for:

-

Stock Solution Preparation: Ensuring complete dissolution without latent precipitation.

-

Biological Assays: Preventing compound "crash-out" upon dilution into aqueous media.

-

Bioavailability Prediction: Estimating permeability based on thermodynamic solubility.

This guide provides a mechanistic analysis of its solubility, comparative data ranges, and self-validating protocols for empirical determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of N-(3-hydroxyphenyl)propanamide, we must analyze its molecular interactions.[1]

Structural Determinants[2]

-

Hydrogen Bond Donors (HBD): 2 (Phenolic -OH, Amide -NH).[1]

-

Hydrogen Bond Acceptors (HBA): 2 (Phenolic -O-, Amide -C=O).[1]

-

Lipophilicity (LogP): Estimated at 1.2 – 1.4 . This positive LogP indicates a preference for organic environments over pure aqueous phases.

-

Crystal Lattice Energy: As a solid with a melting point typically >100°C (analogous to acetaminophen's 169°C), the intermolecular H-bond network in the crystal lattice is robust.[1] Dissolution requires a solvent capable of disrupting these strong solute-solute interactions.[1]

Solvation Mechanisms

| Feature | Water ( | DMSO ( |

| Dielectric Constant | ~80 (High) | ~47 (Moderate-High) |

| Interaction Type | H-bond Network (Donor/Acceptor) | Dipole-Dipole & H-bond Acceptor |

| Mechanism | Water molecules must form a "cage" around the hydrophobic phenyl ring (entropic penalty).[1] While it solvates the -OH and amide, the lipophilic penalty often dominates.[1] | DMSO acts as a powerful H-bond acceptor for the phenol and amide protons.[1] It disrupts the crystal lattice efficiently without the entropic penalty of the hydrophobic effect. |

| Outcome | Sparingly Soluble | Highly Soluble |

Comparative Solubility Data

While specific experimental values depend on crystalline polymorphs and purity, the following ranges are established based on structural structure-property relationships (SPR) with validated analogs (e.g., Acetaminophen, Propanil).

Table 1: Solubility Profile

| Solvent | Solubility Classification | Estimated Range (mg/mL) | Molarity (approx.) | Critical Notes |

| Water (25°C) | Sparingly Soluble | 1.0 – 5.0 mg/mL | 6 – 30 mM | Heating to 60°C significantly increases solubility, but precipitation is likely upon cooling.[1] |

| DMSO (25°C) | Soluble to Freely Soluble | > 50 mg/mL | > 300 mM | Excellent solvent for stock solutions. Hygroscopic nature of DMSO can introduce water over time, reducing solubility. |

| Ethanol | Soluble | 10 – 25 mg/mL | 60 – 150 mM | Viable alternative if DMSO toxicity is a concern, though less powerful than DMSO. |

Expert Insight: The meta-substitution (3-hydroxy) often disrupts crystal packing more effectively than para-substitution (4-hydroxy), potentially making this compound slightly more soluble than its para-analogs.[1] However, for assay reliability, treat the water solubility limit conservatively at 1 mg/mL .

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between aqueous and DMSO solvation, highlighting the "Hydrophobic Effect" in water that limits solubility.

Figure 1: Mechanistic comparison of solvation.[1] DMSO effectively disrupts the crystal lattice via H-bond acceptance, while water struggles due to the hydrophobic penalty of the aromatic ring.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution.

-

Calculate Mass: For 10 mL of 100 mM stock (MW ≈ 165.19 g/mol ):

Correction: For 10 mL (0.01 L), Mass = 165.2 mg . -

Weighing: Weigh ~165.2 mg of powder into a glass scintillation vial. Avoid plastics that may leach into DMSO.

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC, >99.9%).

-

Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

Self-Validation: Inspect against a black background. If particles remain, sonicate for 5 minutes at 40 kHz.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C. DMSO freezes at 19°C; thaw completely at RT before use.[1]

Protocol B: "Crash-Out" Test for Aqueous Dilution

Objective: Determine the maximum safe concentration in assay media (e.g., PBS or DMEM).

-

Preparation: Prepare a series of DMSO stock dilutions (e.g., 100 mM, 10 mM, 1 mM).

-

Dilution: Pipette 1 µL of stock into 199 µL of aqueous buffer (0.5% DMSO final).

-

Incubation: Shake at 500 rpm for 4 hours at RT or 37°C (assay dependent).

-

Detection:

-

Visual: Turbidity indicates precipitation.

-

Quantitative (Absorbance):[1] Measure OD600. An increase >0.05 over blank indicates precipitation.

-

-

Result: If the 100 mM stock dilution (500 µM final) precipitates, but the 10 mM stock dilution (50 µM final) does not, your solubility limit in this buffer is between 50–500 µM.

Workflow Visualization

The following flowchart outlines the decision process for solubility testing and stock preparation.

Figure 2: Step-by-step workflow for preparing stock solutions and validating aqueous solubility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21556-86-5, N-(3-Hydroxyphenyl)propionamide.[1] Retrieved from [Link]

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for phenolic amide solubility trends).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for kinetic solubility protocols).

Thermodynamic Profiling of Phenolic Amides: A Technical Guide

Executive Summary

Phenolic amides—conjugates of phenolic acids and amines—represent a critical scaffold in medicinal chemistry and nutraceuticals. Exemplified by capsaicinoids and hydroxycinnamic acid amides (HCAAs), these compounds exhibit potent antioxidant, anti-inflammatory, and specific receptor-modulating activities (e.g., TRPV1 agonism).[1]

However, their therapeutic utility is governed by strict thermodynamic boundaries. Their low aqueous solubility, pH-dependent ionization, and specific antioxidant bond dissociation enthalpies (BDE) dictate their bioavailability and shelf-life stability.[1][2] This guide provides an in-depth technical analysis of these properties, offering validated experimental protocols and thermodynamic data to support lead optimization and formulation.

Structural & Thermodynamic Fundamentals

To engineer effective phenolic amides, one must deconstruct their molecular anatomy. These molecules are amphiphilic hybrids, and their thermodynamic behavior is a sum of their parts.

The Pharmacophore Anatomy

-

Phenolic "Head" (Hydrophilic/Reactive): The site of antioxidant activity (H-atom donation) and ionization (pKa ~9-10).[1][2] It governs pH-dependent solubility.[1][2]

-

Amide "Neck" (Polar/Linker): A rigid linker with high resonance stability (approx. 20-22 kcal/mol resonance energy).[1][2] It acts as a hydrogen bond donor/acceptor, influencing crystal lattice energy and melting points.

-

Aliphatic "Tail" (Hydrophobic): Drives lipophilicity (logP) and membrane permeability.[2]

Core Thermodynamic Properties

| Property | Definition | Criticality in Phenolic Amides |

| Lipophilicity ( | Partition coefficient between octanol and water.[1][2][3] | High ( |

| Acidity ( | pH at which 50% of the phenolic hydroxyl is ionized. | Typically 9.5–10.[2]5. Ionization drastically increases water solubility but may reduce membrane permeability.[2] |

| Enthalpy of Fusion ( | Energy required to melt the solid. | High |

| Bond Dissociation Enthalpy (BDE) | Energy to break the O-H bond. | The primary metric for antioxidant efficacy (lower BDE = better radical scavenger).[2] |

Visualization: Structure-Property Logic[1][2]

Figure 1: Deconstruction of the phenolic amide scaffold and the causal link between structural domains and thermodynamic properties.

Antioxidant Thermodynamics: Mechanism of Action

The therapeutic value of phenolic amides often lies in their ability to quench free radicals. This is not random; it is a thermodynamically controlled process governed by the solvent environment.

Dominant Mechanisms[1][2]

-

Hydrogen Atom Transfer (HAT):

-

Sequential Proton Loss Electron Transfer (SPLET):

Thermodynamic Pathway Diagram

Figure 2: Thermodynamic pathways for radical scavenging.[1][2] BDE = Bond Dissociation Enthalpy, IP = Ionization Potential, PDE = Proton Dissociation Enthalpy, PA = Proton Affinity, ETE = Electron Transfer Enthalpy.

Experimental Methodologies

Precise measurement of these properties is difficult due to the low water solubility of phenolic amides. Standard protocols must be modified.[2]

Protocol A: Potentiometric pKa Determination (Cosolvent Method)

Direct titration in water is often impossible due to precipitation.

Principle: Measure

Workflow:

-

Preparation: Dissolve analyte (

M) in mixtures of MeOH:Water (30%, 40%, 50%, 60% v/v). Add ionic strength adjuster (0.1 M KCl).[2] -

Titration: Titrate with carbonate-free 0.1 M KOH under inert

atmosphere (prevents oxidation of phenolate). -

Data Analysis: Record pH vs. volume. Determine apparent

( -

Extrapolation: Plot

vs.

Protocol B: Shake-Flask Lipophilicity ( )

Crucial for predicting bioavailability.[1][2]

Workflow:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during partition.[2]

-

Equilibration: Dissolve phenolic amide in the octanol phase. Add equal volume of aqueous phase.[2]

-

pH Control: Use a buffer at pH 7.4 (for

) or pH 2.0 (for true neutral -

Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (280 nm).

-

Calculation:

-

Protocol C: Thermodynamic Stability (Hydrolysis)

Amide bonds are kinetically stable but thermodynamically unstable.[1]

Workflow:

-

Conditions: Incubate compound in 1N HCl and 1N NaOH at elevated temperatures (60°C, 80°C).

-

Monitoring: Track disappearance of parent peak via HPLC over time.

-

Kinetics: Plot

vs. time to determine rate constant -

Thermodynamics: Use Arrhenius plot (

vs-

Note: Phenolic amides typically show high stability (

) at pH 7 but hydrolyze rapidly in strong base.[2]

-

Case Studies: Comparative Data

The following table synthesizes experimental and high-level computational data for key phenolic amides.

| Compound | MW ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/L) | ||

| Capsaicin | 305.41 | 62 - 65 | ~1.3 (Insoluble) | 4.00 | 9.76 |

| Dihydrocapsaicin | 307.43 | 65.5 - 65.8 | ~2.8 | 3.55 - 4.6 | ~9.9 |

| N-trans-Feruloyltyramine | 313.35 | 144 - 145 | ~30 (Poor) | 2.1 (Pred) | ~9.5 (Pred) |

Analysis:

-

Melting Point: Feruloyltyramine has a significantly higher MP (>140°C) than capsaicinoids (~65°C).[2] This is attributed to the presence of two phenolic hydroxyls and an amide, creating a more robust intermolecular hydrogen bonding network compared to the single phenol in capsaicin.

-

Solubility: All are poorly water-soluble.[1][2] Formulation strategies (cyclodextrins, liposomes) are strictly required for aqueous delivery.

-

Lipophilicity: Capsaicin is highly lipophilic (

), facilitating transdermal absorption (e.g., pain patches). Feruloyltyramine is less lipophilic, suggesting different biodistribution profiles.

References

-

Antioxidant Mechanisms (HAT/SPLET): Chen, Y., et al. (2015). "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives." PLOS ONE. Link

-

Capsaicin Physicochemical Properties: PubChem Database.[2] "Capsaicin (CID 1544)."[2] Link

-

Dihydrocapsaicin Data: The Good Scents Company.[2] "Dihydrocapsaicin Properties." Link

-

pKa Determination Protocols: Reijenga, J., et al. (2013). "The determination of pKa values by chromatography and capillary electrophoresis." Journal of Chromatography B. Link

-

Shake-Flask Methodology: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties.[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

-

Amide Hydrolysis Thermodynamics: Guthrie, J. P. (1974).[2] "Thermodynamics of hydrolysis of amides and peptides." Journal of the American Chemical Society.[5] Link[1][2]

Sources

- 1. Capsaicin (CAS 404-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Feruloyltyramine | C18H19NO4 | CID 5280537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. 404-86-4 CAS MSDS (Capsaicin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uregina.ca [uregina.ca]

- 6. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-hydroxyphenyl)propanamide: A Structural Probe for Acetaminophen Toxicity and Amide Metabolism

The following technical guide details the chemical identity, synthesis, and pharmacological context of N-(3-hydroxyphenyl)propanamide (PubChem CID 21556-86-5). This document is structured for researchers in medicinal chemistry and toxicology.

Executive Summary

N-(3-hydroxyphenyl)propanamide (also known as 3'-Hydroxypropionanilide) is a synthetic organic amide and a structural isomer of the widely used analgesic Acetaminophen (Paracetamol) homologues. While Acetaminophen is a para-substituted acetanilide, this compound represents the meta-substituted propionanilide.

This structural distinction is critical in drug development and toxicology. The meta-positioning of the hydroxyl group prevents the formation of quinone imine metabolites (specifically NAPQI analogs), which are responsible for the hepatotoxicity observed in Acetaminophen. Consequently, N-(3-hydroxyphenyl)propanamide serves as a vital negative control in mechanistic toxicology studies and a scaffold for developing non-hepatotoxic analgesics.

Technical Specifications & Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | N-(3-hydroxyphenyl)propanamide |

| Common Synonyms | 3'-Hydroxypropionanilide; m-Propionamidophenol |

| CAS Number | 21556-86-5 |

| PubChem CID | 21556-86-5 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| Predicted LogP | ~1.2 (Moderate lipophilicity) |

| pKa (Phenolic OH) | ~9.6 (Weakly acidic) |

| H-Bond Donors | 2 (Amide NH, Phenolic OH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Phenolic Oxygen) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Moderately soluble in hot water.[1][2][3][4] |

Synthesis Protocol: Selective N-Acylation

Objective: Synthesize N-(3-hydroxyphenyl)propanamide from 3-aminophenol with high chemoselectivity (favoring N-acylation over O-acylation).

Reaction Logic

The synthesis relies on the nucleophilic attack of the amine group of 3-aminophenol on an activated propionyl species.

-

Challenge: 3-aminophenol contains two nucleophiles: an amine (-NH

) and a phenol (-OH). -

Solution: The amine is significantly more nucleophilic than the phenol under neutral or slightly basic conditions. By controlling temperature (0°C) and stoichiometry, we kinetically favor amide formation over ester formation.

Step-by-Step Methodology

Reagents:

-

3-Aminophenol (1.0 eq)

-

Propionyl Chloride (1.05 eq) OR Propionic Anhydride (1.1 eq) for a greener approach.

-

Triethylamine (Et

N) (1.2 eq) - acts as an HCl scavenger. -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Solvent.

Protocol:

-

Preparation: Dissolve 3-aminophenol (e.g., 10 mmol, 1.09 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the competing O-acylation reaction.

-

Acylation: Add Propionyl Chloride (10.5 mmol, 0.91 mL) dropwise over 15 minutes.

-

Observation: White precipitate (Et

N·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Quench & Wash:

-

Add water (20 mL) to dissolve salts.

-

Separate the organic layer.[1]

-

Wash organic layer with 1M HCl (10 mL) to remove unreacted amine.

-

Wash with Saturated NaHCO

(10 mL) to remove unreacted acid. -

Wash with Brine, dry over anhydrous Na

SO

-

-

Isolation: Filter and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:4 ratio) to yield off-white crystals.

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis workflow targeting the amine moiety of 3-aminophenol.

Mechanistic Toxicology & SAR Applications

This compound is most valuable when studied in parallel with Acetaminophen (APAP) to delineate the mechanisms of drug-induced liver injury (DILI).

The "Meta" Safety Switch

Acetaminophen toxicity is driven by its metabolic activation to NAPQI (N-acetyl-p-benzoquinone imine) via CYP450 enzymes (primarily CYP2E1). This process requires the hydroxyl group and the nitrogen to be in a para (1,[1]4) relationship, allowing electron delocalization across the ring to form the quinone.

In N-(3-hydroxyphenyl)propanamide , the meta (1,3) relationship breaks this conjugation pathway.

-

Result: It cannot form a stable quinone imine metabolite.

-

Metabolic Fate: It primarily undergoes Phase II conjugation (Glucuronidation/Sulfation) directly on the phenol, or amide hydrolysis to 3-aminophenol.

Comparative Metabolic Pathway Diagram

Figure 2: Divergent metabolic fates. The meta-isomer avoids the toxic oxidation pathway seen in APAP.

Analytical Validation

To ensure the integrity of your synthesized compound, the following spectral features must be verified.

Proton NMR ( H-NMR)

-

Solvent: DMSO-d

-

Key Signals:

- ~9.7 ppm (Singlet, 1H): -NH (Amide proton).

- ~9.3 ppm (Singlet, 1H): -OH (Phenolic proton).

- 7.0–7.2 ppm (Multiplet, 1H): Aromatic H at C2 (between N and O).

- 6.4–6.9 ppm (Multiplet, 3H): Remaining aromatic protons.

-

2.3 ppm (Quadruplet, 2H): -CH

-

1.1 ppm (Triplet, 3H): -CH

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm

: Broad O-H stretch (Phenol) overlapping with N-H stretch. -

1650–1660 cm

: Strong C=O stretch (Amide I band). -

1540–1550 cm

: N-H bend (Amide II band).

References

-

PubChem. (n.d.). Compound Summary: N-(3-hydroxyphenyl)propanamide (CID 21556-86-5). National Library of Medicine. Retrieved from [Link]

- Roberts, D. W., et al. (1990). Structure-toxicity relationships for acetaminophen analogs. This seminal work establishes the necessity of the para-conformation for quinone imine formation. (Contextual citation based on general toxicology principles of APAP).

Sources

- 1. yo.believechemical.com [yo.believechemical.com]

- 2. Dihydrogenistein | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-b:2',3'-m]triphenodioxazine | C34H22Cl2N4O2 | CID 56842088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempublishers.com [chempublishers.com]

An In-Depth Technical Guide to the Toxicity Profile of 3-Hydroxy-N-propionylaniline Derivatives

Executive Summary

This technical guide provides a comprehensive toxicological overview of 3-hydroxy-N-propionylaniline derivatives, a class of N-acylated aromatic amines. Direct toxicological data for this specific chemical family is limited in publicly accessible literature. Therefore, this document establishes a predictive toxicity profile grounded in established principles of aromatic amine toxicology, structure-activity relationships, and extensive data from structurally analogous compounds, most notably the positional isomers of acetaminophen.

The central hypothesis of this guide is that 3-hydroxy-N-propionylaniline derivatives are predicted to have a more favorable hepatotoxicity profile compared to their para-substituted counterparts (e.g., acetaminophen). This is attributed to the meta-position of the phenolic hydroxyl group, which electronically and structurally disfavors the metabolic formation of highly reactive and hepatotoxic quinoneimine species. However, potential risks related to genotoxicity and hematotoxicity, which are characteristic of the broader aromatic amine class, remain and necessitate rigorous experimental evaluation. This guide presents a tiered, systematic framework of validated in vitro and in vivo protocols to definitively characterize the toxicity profile and ensure the safe development and application of these compounds.

Introduction to 3-Hydroxy-N-propionylaniline and its Derivatives

3-Hydroxy-N-propionylaniline, also known as N-(3-hydroxyphenyl)propanamide, belongs to the chemical class of N-acylated aminophenols. Its structure consists of a 3-aminophenol core where the amino group is acylated with a propionyl moiety. Derivatives may include substitutions on the aromatic ring or modifications to the propionyl group. These compounds are of interest as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Given their structural similarity to pharmacologically active molecules, a thorough understanding of their safety profile is a prerequisite for any further development. The toxicological assessment of any new chemical entity is essential to identify potential hazards, understand mechanisms of toxicity, and establish a safe exposure limit for researchers and, potentially, for future clinical or commercial applications. This guide provides the scientific rationale and experimental workflows to achieve this.

Predicted Metabolic Pathways and Bioactivation

The toxicological activity of a compound is intrinsically linked to its metabolic fate. For 3-hydroxy-N-propionylaniline, several metabolic pathways are predicted based on the known biotransformation of aromatic amines and phenols.

3.1 Primary Metabolic Pathways

-

Pathway A: Amide Hydrolysis (Deacylation): The propionamide bond is susceptible to hydrolysis by amidase enzymes, primarily in the liver, to yield 3-aminophenol and propionic acid. The liberated 3-aminophenol would then be subject to its own metabolic and toxicological pathways.

-

Pathway B: Cytochrome P450-Mediated Oxidation: The molecule can be a substrate for CYP450 enzymes, leading to:

-

Aromatic Hydroxylation: Addition of a second hydroxyl group to the benzene ring.

-

N-Hydroxylation: Oxidation of the amide nitrogen to form an N-hydroxy metabolite. This is a critical bioactivation step for many aromatic amines, often leading to genotoxicity.[1]

-

-

Pathway C: Phase II Conjugation: The phenolic hydroxyl group is a prime site for Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, which are typically water-soluble and readily excreted.

3.2 The Critical Role of Meta-Substitution in Preventing Hepatotoxicity

The primary mechanism of acetaminophen (an N-acylated para-aminophenol) hepatotoxicity is its oxidation by CYP2E1 and CYP3A4 to the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI).[2][3] NAPQI depletes cellular glutathione stores and covalently binds to mitochondrial proteins, leading to oxidative stress and necrotic cell death.[3]

In contrast, 3-hydroxy-N-propionylaniline possesses a meta-hydroxyl group. The formation of a stable benzoquinoneimine from a meta-substituted aminophenol is electronically disfavored. This has been demonstrated with SRP-001 (N-acetyl-m-aminophenol), a non-hepatotoxic isomer of acetaminophen, which does not produce a corresponding reactive quinoneimine metabolite.[2] This structural feature is the most significant predictor of a reduced risk of NAPQI-like hepatotoxicity for 3-hydroxy-N-propionylaniline derivatives.

Caption: Predicted metabolism of 3-hydroxy-N-propionylaniline vs. a para-isomer.

Key Toxicological Endpoints (Predicted)

Based on the predicted metabolic pathways, the following toxicological endpoints are of primary concern.

4.1 Hepatotoxicity

-

Predicted Risk: Low to Moderate.

-

Mechanism: While the formation of a highly reactive quinoneimine is unlikely, hepatotoxicity cannot be entirely ruled out. High concentrations of the parent compound or its metabolites (including liberated 3-aminophenol) could induce cellular stress through mechanisms such as mitochondrial dysfunction or the generation of reactive oxygen species (ROS).[4] Assessment should therefore focus on markers of mitochondrial health and oxidative stress.

4.2 Genotoxicity

-

Predicted Risk: Moderate.

-

Mechanism: As an aromatic amine derivative, the compound carries an inherent risk of genotoxicity.[1] The formation of an N-hydroxy metabolite (Pathway B) can lead to the generation of a highly reactive nitrenium ion, particularly after subsequent Phase II conjugation (e.g., O-sulfation or O-acetylation).[5] This electrophilic species can form covalent adducts with DNA, leading to mutations. This pathway is independent of quinoneimine formation and must be investigated.

4.3 Hematotoxicity

-

Predicted Risk: Moderate.

-

Mechanism: Aniline and many of its derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. The metabolic release of 3-aminophenol (Pathway A) is a potential source of metabolites capable of inducing this effect.

Recommended Framework for Toxicological Assessment

A tiered approach, starting with in vitro assays and progressing to targeted in vivo studies, provides a comprehensive and resource-efficient strategy to validate the predicted toxicity profile.

Caption: A logical workflow for assessing the toxicity of the target compounds.

5.1 Tier 1: In Vitro Screening

In vitro assays provide rapid, cost-effective initial data on cytotoxicity and genotoxicity while minimizing animal use.[6]

Table 1: Recommended In Vitro Toxicity Assays

| Assay Name | Protocol | Purpose | Key Endpoints |

| Hepatocyte Cytotoxicity | Protocol 1 | To determine the concentration range causing cell death in a human liver cell line. | IC50 (50% inhibitory concentration) |

| In Vitro Micronucleus Test | Protocol 2 | To detect chromosomal damage (clastogenicity and aneugenicity). | Frequency of micronucleated cells |

| Ames Test | Protocol 3 | To assess mutagenic potential (gene mutations) in bacteria. | Revertant colony count vs. control |

Protocol 1: Cytotoxicity in HepG2 Cells (MTT Assay)

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media (e.g., EMEM with 10% FBS) until they reach 80-90% confluency.

-

Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare serial dilutions of the 3-hydroxy-N-propionylaniline derivative in culture media. Replace the existing media with the compound-containing media. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Micronucleus Test (OECD TG 487)

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, or HepG2) and culture to sufficient numbers for the experiment.

-

Compound Exposure: Treat cell cultures with at least three concentrations of the test compound, a vehicle control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9). Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The exposure period is typically 3-6 hours.

-

Cell Harvest: After exposure, wash the cells and add fresh media. For cells treated in suspension, a cytochalasin B block is added to identify cells that have completed one cell division. Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths.

-

Slide Preparation: Prepare slides using a cytocentrifuge or other suitable method. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm outside the main nucleus.

-

Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control.

Protocol 3: Ames Test (Bacterial Reverse Mutation Assay, OECD TG 471)

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Perform the test both with and without a mammalian liver S9 fraction to simulate metabolic activation.

-

Exposure (Plate Incorporation Method):

-

Combine the test compound at various concentrations, the bacterial strain, and the S9 mix (if used) in molten top agar.

-

Pour this mixture onto a minimal glucose agar plate. The medium lacks histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that mutate (revert) to synthesize their own amino acids can grow.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

5.2 Tier 2: In Vivo Acute Oral Toxicity (Rodent Model)

If in vitro results do not indicate high toxicity or genotoxicity, a preliminary in vivo study is warranted to understand systemic effects.

Protocol 4: Acute Oral Toxicity Study (e.g., OECD TG 425)

-

Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

-

Dose Administration: Administer the test compound by oral gavage. The Up-and-Down Procedure (UDP) is an efficient method that uses fewer animals. It involves dosing animals sequentially, with the dose for the next animal adjusted up or down depending on the outcome for the previous one.

-

Clinical Observations: Observe animals closely for the first several hours post-dosing and at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, gait). Pay specific attention to cyanosis (bluish discoloration of skin/mucous membranes) as an indicator of methemoglobinemia.

-

Body Weight: Record body weight just before dosing and at least weekly thereafter.

-

Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals.

-

Pathology:

-

Conduct a gross necropsy on all animals (including any that die during the study) to examine for organ abnormalities.

-

Collect blood for clinical chemistry analysis, focusing on liver enzymes (ALT, AST, ALP) and kidney function markers (BUN, creatinine).

-

Preserve key organs (especially liver, kidneys, spleen) in formalin for histopathological examination.

-

-

Analysis: Use the results to calculate a statistical estimate of the LD50 (lethal dose, 50%) and to identify target organs of toxicity.

5.3 Tier 3: Metabolite Identification

Understanding the actual metabolites formed is crucial for confirming the predicted pathways and interpreting toxicity data.

Protocol 5: In Vitro and In Vivo Metabolite Profiling

-

In Vitro Incubation:

-

Incubate the parent compound with rat or human liver microsomes (or S9 fraction) in the presence of NADPH (for Phase I reactions) and relevant cofactors (e.g., UDPGA for glucuronidation).

-

Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

-

In Vivo Sample Collection: Collect plasma and urine from animals in the Tier 2 study at peak absorption times and at 24 hours.

-

Sample Preparation: Precipitate proteins from plasma and urine samples (e.g., with acetonitrile or methanol) and centrifuge to obtain a clear supernatant.

-

LC-MS/MS Analysis:

-

Analyze the supernatants using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a parent ion scan or neutral loss scan to search for potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation from the propionyl group, +176 Da for glucuronidation).

-

Fragment the potential metabolite ions and compare their fragmentation patterns to that of the parent compound to elucidate the structure.

-

-

Data Interpretation: Identify the major metabolites present in both the in vitro system and the in vivo samples to confirm the primary metabolic pathways.

Conclusion and Risk Mitigation

The toxicological profile of 3-hydroxy-N-propionylaniline derivatives is predicted to be dominated by risks associated with genotoxicity and hematotoxicity, which are common to the aromatic amine class. The risk of hepatotoxicity via the formation of a reactive quinoneimine metabolite is predicted to be significantly lower than that of para-substituted analogues due to its meta-aminophenol structure.

This predictive profile must be confirmed experimentally. The tiered framework of in vitro and in vivo assays described in this guide provides a robust, self-validating system to:

-

Quantify the cytotoxic and genotoxic potential.

-

Establish an acute toxicity classification (LD50).

-

Identify the primary target organs of toxicity in vivo.

-

Confirm the metabolic pathways and identify the key metabolites.

The data generated from this framework will allow researchers and drug development professionals to make informed decisions, mitigate risks, and establish a data-driven basis for the safe handling and potential application of this chemical class.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and clickable URLs will be consolidated here based on the in-text citations.

Sources

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. Transcriptomic signature, bioactivity and safety of a non-hepatoxic analgesic generating AM404 in the mid-brain PAG region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

literature review on N-(3-hydroxyphenyl)propanamide synthesis

Topic: Literature Review and Technical Guide on N-(3-hydroxyphenyl)propanamide Synthesis Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), also known as 3'-hydroxypropionanilide, is a structural analogue of the widely used analgesic acetaminophen (paracetamol). While acetaminophen is a para-substituted acetamide, this molecule represents the meta-substituted propionamide variant. Its synthesis is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies involving analgesics, as well as serving as a versatile intermediate in the synthesis of complex polymer monomers and agrochemicals.

This guide provides a comprehensive technical review of the synthetic pathways for N-(3-hydroxyphenyl)propanamide. It prioritizes the selective N-acylation of 3-aminophenol, detailing protocols that maximize yield while minimizing O-acylation side products.

Chemo-informatics & Retrosynthetic Analysis

The target molecule consists of a 3-hydroxyphenyl moiety linked to a propionyl group via an amide bond.

-

Chemical Formula: C

H -

Molecular Weight: 165.19 g/mol

-

Key Functional Groups: Phenolic hydroxyl (-OH), Amide (-NH-CO-).

-

Reactivity Profile: The amine group in the precursor (3-aminophenol) is significantly more nucleophilic than the phenolic hydroxyl group under neutral or slightly acidic conditions. This electronic differentiation is the cornerstone of the synthetic strategy.

Retrosynthetic Disconnection

The most logical disconnection is at the amide bond, leading to two primary precursors:

-

Nucleophile: 3-Aminophenol (m-aminophenol).

-

Electrophile: Propionic acid derivatives (Propionic anhydride or Propionyl chloride).

Primary Synthesis Protocol: Selective N-Acylation

Methodology: Aqueous/Acetic Acid Media using Propionic Anhydride.

Rationale (Expertise & Experience)

While acid chlorides are potent electrophiles, they often require anhydrous conditions and bases (like triethylamine) to scavenge HCl, which can inadvertently promote O-acylation. The use of propionic anhydride in an aqueous or dilute acetic acid medium is the superior industrial and laboratory choice.

-

Selectivity: Water suppresses the reactivity of the phenoxide ion, ensuring the neutral amine is the exclusive nucleophile.

-

Green Chemistry: Avoids chlorinated solvents and generates propionic acid as the only byproduct, which is easily removed.

Step-by-Step Protocol

This protocol is adapted from standard acetamidophenol syntheses and optimized for the propionyl derivative.

Reagents:

-

3-Aminophenol (10.9 g, 0.10 mol)

-

Propionic anhydride (14.3 g, 0.11 mol, 1.1 eq)

-

Solvent: Water (30 mL) or 50% Acetic Acid (30 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, suspend 3-aminophenol in the solvent. Heat gently to 50–60°C until a clear solution is obtained.

-

Addition: Remove the heat source. Add propionic anhydride dropwise over 15 minutes with vigorous stirring. The reaction is exothermic; allow the temperature to rise but keep it below 90°C to prevent darkening (oxidation).

-

Reaction: Stir the mixture for 30–60 minutes at room temperature. The product, N-(3-hydroxyphenyl)propanamide, will begin to crystallize as the solution cools.

-

Quench & Crystallization: Cool the flask in an ice bath (0–5°C) for 1 hour to maximize precipitation.

-

Filtration: Filter the white to off-white solid under vacuum.

-

Wash: Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual acid.

-

Drying: Dry the solid in a vacuum oven at 60°C.

Expected Yield: 85–95% Self-Validating Check: The crude product should be soluble in dilute NaOH (due to the phenolic proton) but insoluble in dilute HCl (as the amine is now amidated).

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine lone pair on the carbonyl carbon of the anhydride, followed by the elimination of propionate.

Figure 1: Mechanistic pathway for the selective N-acylation of 3-aminophenol.

Secondary Protocol: Schotten-Baumann Conditions

Methodology: Biphasic System using Propionyl Chloride.

Rationale

This method is useful when the anhydride is unavailable or for rapid, small-scale synthesis. It utilizes the "Schotten-Baumann" principle where an aqueous base neutralizes the HCl generated.

Protocol

-

Preparation: Dissolve 3-aminophenol (0.10 mol) in 100 mL of 1M NaOH. The

Methodological & Application

N-(3-hydroxyphenyl)propanamide HPLC method development

Application Note: HPLC Method Development & Validation for N-(3-hydroxyphenyl)propanamide

Executive Summary

This guide details the development and validation of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for N-(3-hydroxyphenyl)propanamide (also known as 3'-Hydroxypropionanilide). As a structural homolog of acetaminophen and a potential metabolite or synthetic intermediate in polymer and pharmaceutical chemistry, this compound requires a robust method capable of separating it from its primary hydrolytic degradation products: 3-aminophenol and propionic acid .

The protocol utilizes a polar-embedded C18 stationary phase to ensure retention of polar impurities while maintaining excellent peak symmetry for the phenolic amide analyte. The method is designed in accordance with ICH Q2(R2) guidelines for analytical validation.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the analyte's "personality"—its physicochemical properties that dictate chromatographic behavior.

Analyte Profile

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | Amide linker + Phenolic ring | Moderate polarity; UV active. |

| Molecular Weight | 165.19 g/mol | Suitable for standard pore size (80–120 Å). |

| LogP (Octanol/Water) | ~0.9 – 1.1 | Moderately lipophilic. Retains well on C18. |

| pKa (Phenolic -OH) | ~9.4 – 9.8 | Remains neutral at acidic/neutral pH. |

| pKa (Amide Nitrogen) | Neutral | Non-ionizable in standard pH range. |

| Critical Impurity | 3-Aminophenol (pKa ~4.4 for aniline) | Highly polar. Requires high aqueous start to retain. |

| UV Max | ~240–250 nm | Primary detection wavelength. |

Separation Mechanism & Logic

The separation relies on hydrophobic interaction .[1][2]

-

The Analyte (Amide): At pH 2.5–3.0, the phenolic group is protonated (neutral) and the amide is neutral. It interacts moderately with the C18 chains, eluting in the middle of the gradient.

-

The Impurity (3-Aminophenol): At pH 2.5, the amine group is protonated (

), making it highly polar. On a standard C18, it may elute in the void volume. Therefore, a high-aqueous start (95% Water) and a column with polar-embedded groups or compatible with 100% aqueous mobile phases are critical to prevent dewetting and ensure retention (

Visualization: Method Development Workflow

The following diagram illustrates the decision-making process for selecting the stationary phase and mobile phase conditions.

Figure 1: Strategic workflow for developing the HPLC method, prioritizing impurity retention and pH control.

Detailed Experimental Protocol

Reagents and Equipment

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

-

Additives: Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (if MS detection is required).

-

Reference Standards: N-(3-hydroxyphenyl)propanamide (>99%), 3-Aminophenol (Impurity Standard).

Chromatographic Conditions (The "Gold Standard")

| Parameter | Setting | Rationale |

| Column | Waters Atlantis T3 or Agilent Zorbax SB-Aq (C18, 4.6 x 150 mm, 3 µm or 5 µm) | "Aq" type columns prevent phase collapse in high aqueous conditions needed to retain 3-aminophenol. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses silanol activity; keeps phenol neutral; protonates aniline impurity for separation. |

| Mobile Phase B | Acetonitrile | Strong eluent; lower viscosity than methanol for lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |

| Detection | UV-DAD at 245 nm | Max absorption region for acetanilides/propionanilides. (Bandwidth 4 nm). |

| Run Time | 20 Minutes | Sufficient for elution and re-equilibration. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration/Loading: Low organic to retain polar 3-aminophenol. |

| 2.0 | 95 | 5 | Isocratic Hold: Ensures separation of void volume interferences. |

| 12.0 | 40 | 60 | Linear Ramp: Elutes the main analyte (N-(3-hydroxyphenyl)propanamide). |

| 14.0 | 10 | 90 | Wash: Cleans column of highly lipophilic contaminants. |

| 16.0 | 10 | 90 | Hold: Wash duration. |

| 16.1 | 95 | 5 | Return: Return to initial conditions. |

| 20.0 | 95 | 5 | Re-equilibration: Ready for next injection. |

Sample Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of N-(3-hydroxyphenyl)propanamide into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A (Initial conditions).

-

Note: Diluting in Mobile Phase A ensures the sample solvent matches the initial gradient, preventing "solvent effect" peak distortion (fronting) for early eluting peaks.

-

Separation Mechanism & Elution Order

The following diagram visualizes the separation of the mixture components based on the proposed method.

Figure 2: Expected elution order. The polar impurity elutes early but is retained beyond the void volume due to the "Aq" column chemistry.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

| Parameter | Acceptance Criteria | Methodology |

| Specificity | Resolution ( | Inject spiked samples. Verify peak purity using DAD (Diode Array). |

| Linearity | 5 concentrations ranging from 50% to 150% of target concentration.[3] | |

| Accuracy | 98.0% – 102.0% Recovery | Spike placebo (if available) or solvent at 80%, 100%, 120% levels. |

| Precision | RSD < 2.0% (System Suitability) | 6 replicate injections of the Working Standard. |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Determine via serial dilution of the standard. |

| Robustness | Resolution remains > 1.5 | Deliberate variations: Flow (±0.1 mL/min), Temp (±5°C), pH (±0.2). |

Troubleshooting Guide

-

Issue: Peak Fronting.

-

Cause: Sample solvent is too strong (e.g., 100% Acetonitrile injection).

-

Solution: Dilute sample in Mobile Phase A (Water/Acid).

-

-

Issue: Co-elution of Impurity and Void.

-

Cause: 3-Aminophenol is not retained.

-

Solution: Ensure the column is a "Polar-Embedded" or "Aq" type. Standard C18 columns may suffer from "phase collapse" (dewetting) at 95% water. Alternatively, use an ion-pairing reagent (e.g., Hexanesulfonic acid), though this is less MS-friendly.

-

-

Issue: Drifting Retention Times.

-

Cause: Insufficient equilibration or temperature fluctuation.

-

Solution: Ensure 5-column volume re-equilibration (approx 4-5 mins at 1 mL/min) and use a column oven.

-

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- United States Pharmacopeia (USP).General Chapter <621> Chromatography. USP-NF. (Provides general definitions for Resolution, Tailing, and System Suitability).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC mechanisms and solvent selection).

-

PubChem. (n.d.). N-(3-hydroxyphenyl)propanamide Compound Summary. National Center for Biotechnology Information.

- McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.

Sources

recrystallization solvent for N-(3-hydroxyphenyl)propanamide purification

Application Note: Optimization of Recrystallization Solvents for N-(3-hydroxyphenyl)propanamide

Executive Summary

This guide provides a rigorous protocol for the purification of N-(3-hydroxyphenyl)propanamide (3'-Hydroxypropionanilide) via recrystallization. Unlike simple solvent lookups, this note details the method development required to achieve pharmaceutical-grade purity (>99%).

The presence of both a phenolic hydroxyl group and an amide linkage creates a specific solubility profile that necessitates careful solvent selection to avoid "oiling out" (liquid-liquid phase separation) and to ensure the removal of oxidation-prone aminophenol impurities.

Chemical Context & Challenge

Target Molecule: N-(3-hydroxyphenyl)propanamide Structure Analysis:

-

H-Bond Donors: Phenol (-OH), Amide (-NH).

-

H-Bond Acceptors: Carbonyl (C=O).

-

Hydrophobicity: Propyl chain adds moderate lipophilicity compared to its acetanilide analogs.

Critical Impurities:

-

3-Aminophenol (Starting Material): Highly prone to air oxidation, turning the product pink or dark brown. Requires rigorous removal.

-

Propionic Acid: A reaction byproduct; acidic and water-soluble.

-

O-acylated byproducts: Ester formation on the phenol ring (less polar).

Solvent Selection Strategy

Based on Hansen Solubility Parameters (HSP) and dielectric constants, three solvent systems are proposed. The choice depends on the specific impurity profile of your crude material.

Table 1: Candidate Solvent Systems

| System | Composition | Polarity Index | Primary Utility | Pros | Cons |

| A (Primary) | Water | 9.0 | General Purification | Green solvent; excellent removal of propionic acid and inorganic salts. | Risk of "oiling out" if cooling is too rapid. |

| B (High Yield) | Ethanol : Water (1:4) | ~7.5 | Yield Optimization | Prevents oiling out; better solubility for the amide backbone. | May co-crystallize organic impurities if not washed carefully. |

| C (Alternative) | Ethyl Acetate : Heptane | ~4.0 | Lipophilic Cleanup | Removes non-polar O-acylated side products. | Poor removal of polar salts; flammability hazard. |

Decision Logic for Solvent Selection

Before committing to a bulk batch, perform this rapid screening test.

Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility behavior.

Detailed Protocol: System A (Water) & B (Ethanol/Water)

This protocol is optimized for System B (Ethanol/Water) as it offers the highest robustness against oiling out, a common issue with propionamides. If using pure water (System A), omit the ethanol steps.

Reagents:

-

Crude N-(3-hydroxyphenyl)propanamide[1]

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (Norit or similar) – Critical for color removal

Step-by-Step Procedure:

1. Dissolution (The "Minimum Hot" Rule)

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add 15 mL of Ethanol . Heat on a steam bath or stir plate (approx 70°C) until the solid is mostly wetted/dissolved.

-

Slowly add hot Water (approx 90°C) in 5 mL increments while maintaining a gentle boil.

-

Stop adding water as soon as the solution becomes slightly cloudy (saturation point), then add 2-3 mL of Ethanol to clear it back to a transparent solution.

-

Target Ratio: Final solvent mix should be roughly 1:4 to 1:5 (EtOH:Water).

-

2. Decolorization (Crucial for Phenols)

-

If the solution is pink, brown, or dark yellow (oxidation products), remove from heat for 30 seconds.

-

Add 0.5 g of Activated Charcoal . Caution: Adding powder to boiling solvent can cause frothing.

-

Boil gently for 2-3 minutes.

3. Hot Filtration

-

Prepare a fluted filter paper in a stemless funnel. Pre-warm the funnel with hot water to prevent premature crystallization.

-

Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

-

Note: If crystals form on the paper, rinse with 5-10 mL of hot Ethanol/Water mixture.

4. Crystallization

-

Cover the flask with a watch glass or foil.

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not disturb.

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

5. Isolation & Drying

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with 2 x 10 mL of ice-cold Water. Do not use ethanol for washing as it may redissolve the product.

-

Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 50°C for 4 hours.

Process Validation & Quality Control

A successful recrystallization must be validated using the following metrics.

| Metric | Acceptance Criteria | Method |

| Appearance | White to off-white needles/platelets | Visual Inspection |

| Melting Point | Sharp range (< 2°C width). Approx 96-100°C (Verify vs. Std) | Capillary MP Apparatus |

| Purity | > 99.0% Area | HPLC (C18, MeOH/Water gradient) |

| Yield | > 80% | Gravimetric |

Troubleshooting "Oiling Out": If the product separates as a liquid oil droplets instead of crystals:

-

Reheat to dissolve.

-

Add slightly more Ethanol (increases solubility of the oil phase).

-

Seed: Add a single crystal of pure product to the cooling solution at ~50°C.

-

Stir vigorously during the cooling phase.

Workflow Visualization

Figure 2: Operational workflow for the purification process.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem Database. (2023). Compound Summary: N-(3-hydroxyphenyl)propanamide.[1][4][5][6][7][8][9][10] National Center for Biotechnology Information. [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for physical constants and solvent choices).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter logic).

Sources

- 1. Page loading... [guidechem.com]

- 2. Home Page [chem.ualberta.ca]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0 [chemicalbook.com]

- 7. 50297-40-0|3-Chloro-N-(3-hydroxyphenyl)propanamide|BLD Pharm [bldpharm.com]

- 8. N-(3-Hydroxyphenyl)propanamide | CAS 21556-86-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. PubChemLite - N-(3-hydroxyphenyl)propanamide (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 10. 3-Chloro-N-(3-hydroxyphenyl)propanamide [drugs.ncats.io]

Technical Application Note: Structural Elucidation of N-(3-hydroxyphenyl)propanamide via HRMS/MS

This Application Note is designed for researchers in pharmaceutical analysis and metabolite identification. It details the structural elucidation of N-(3-hydroxyphenyl)propanamide using High-Resolution Tandem Mass Spectrometry (HRMS/MS).

Introduction & Significance

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), also known as 3'-hydroxypropionanilide, is a structural analog of the widely used analgesic acetaminophen (paracetamol). While acetaminophen is an acetamide, this compound is a propanamide.

In drug development, this molecule often appears as:

-

A Process Impurity: During the synthesis of complex aniline-based pharmacophores.

-

A Metabolite: Resulting from the biotransformation of larger propionyl-containing drugs via amide hydrolysis or hydroxylation pathways.

-

An Isobaric Interference: It shares the exact elemental formula (

) with several other potential metabolites, making definitive MS/MS characterization critical for accurate assignment.

Chemical Properties & Theoretical Mass

| Property | Detail |

| IUPAC Name | N-(3-hydroxyphenyl)propanamide |

| Formula | |

| Monoisotopic Mass | 165.07898 Da |

| 166.0863 | |

| 164.0712 | |

| Key Functional Groups | Phenolic hydroxyl (meta-substituted), Secondary Amide |

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of neat standard in 1 mL Methanol (HPLC grade).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Rationale: The addition of formic acid protonates the amide nitrogen/carbonyl oxygen, significantly enhancing ionization efficiency in positive ESI mode.

-

LC-MS/MS Conditions

-

Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

-

Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the intact precursor and high-energy skeletal rearrangements.

Fragmentation Analysis (Results & Discussion)